![molecular formula C13H9ClN2O3 B2363914 (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one CAS No. 338400-29-6](/img/structure/B2363914.png)
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
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Description
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, commonly known as 4-Chlorophenyl-2-furan-3-yl-diazenyl-1-hydroxyprop-2-en-1-one, is a compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as a building block for the synthesis of other compounds, and as a catalyst in various chemical reactions. In addition, 4-Chlorophenyl-2-furan-3-yl-diazenyl-1-hydroxyprop-2-en-1-one has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to modulate the activity of certain receptors.
Scientific Research Applications
Antibacterial Applications : A study by Mehta (2016) demonstrated the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a fragment similar to (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one. These compounds exhibited good antibacterial activity against several bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Synthesis and Characterization for Antimicrobial Evaluation : Another study by Mathew et al. (2020) focused on the synthesis and characterization of 4-chlorophenyl furfuran derivatives with pyrazole moieties. These compounds showed antimicrobial activity, with in silico molecular docking studies indicating a good binding score compared to ciprofloxacin (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Application in Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives that exhibited potent antibacterial activity and significant in vivo antiinflammatory activity. These compounds also showed promising results in in silico predictions of toxicities and drug score profiles (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) explored thiazolopyrimidine derivatives with structural similarities to (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, revealing significant antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012).
Leukotriene B(4) Inhibitory Activity : Sakata et al. (2007) prepared benzo[b]furan derivatives that showed strong inhibition of calcium mobilization, suggesting potential as leukotriene B(4) inhibitors (Sakata, Kuramoto, Ando, Yamaguchi, Kawasaki, Kunitomo, Yokomizo, & Ohishi, 2007).
Synthesis and Photochromic Properties : Mahmoodi et al. (2007) reported the synthesis of heterocyclic derivatives that behave as intelligent materials, highlighting the potential applications in material science (Mahmoodi, Yazdanbakhsh, Kiyani, & Sharifzadeh, 2007).
Antioxidant Agents : A study by Prabakaran et al. (2021) synthesized chalcone derivatives with potent antioxidant properties, indicating the compound's relevance in addressing oxidative stress-related disorders (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8-,16-15? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSYNUMPRGDJX-QDRWWEQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one |
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